20-Carboxy-leukotriene B4 (20-carboxy-LTB4) is a metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid through the 5-lipoxygenase pathway. [, ] It is produced primarily by neutrophils, a type of white blood cell involved in the immune response. [] 20-carboxy-LTB4 is considered a less potent chemoattractant compared to LTB4 but plays a role in regulating inflammatory responses. []
20-Carboxy-leukotriene B4 is classified as an eicosanoid, specifically a leukotriene, which is a type of signaling molecule produced from arachidonic acid through the lipoxygenase pathway. It is generated by the enzymatic action of leukotriene B4 omega-hydroxylase and other metabolic pathways involving neutrophils and eosinophils . The compound has been shown to modulate various immune responses by downregulating the activities mediated by leukotriene B4 itself, highlighting its role in the resolution of inflammation .
The synthesis of 20-carboxy-leukotriene B4 primarily occurs through the enzymatic conversion of leukotriene B4. This process involves several key enzymes:
The synthesis can be influenced by various factors including calcium ion concentration and the presence of other substrates such as arachidonic acid . The reaction conditions typically require physiological concentrations of calcium ions and may involve oxidative stress conditions that enhance enzyme activity.
The molecular structure of 20-carboxy-leukotriene B4 can be described as follows:
The compound exhibits stereochemistry typical of leukotrienes, which includes several chiral centers that contribute to its specific biological functions .
20-Carboxy-leukotriene B4 participates in several chemical reactions:
These reactions are essential for regulating its levels in tissues and modulating its effects during inflammatory responses.
The mechanism of action for 20-carboxy-leukotriene B4 primarily involves its capacity to inhibit the actions mediated by leukotriene B4. It achieves this through:
Research indicates that the presence of 20-carboxy-leukotriene B4 can significantly alter neutrophil behavior in response to inflammatory stimuli, highlighting its regulatory role in immune responses .
The physical and chemical properties of 20-carboxy-leukotriene B4 include:
These properties are crucial for its storage and use in laboratory settings for research purposes .
20-Carboxy-leukotriene B4 has several scientific applications:
The identification of 20-carboxy-LTB4 emerged from foundational research on arachidonic acid metabolism in the late 20th century. Following Samuelsson's landmark characterization of LTB4 in 1979, researchers discovered that neutrophils metabolize LTB4 through sequential ω-oxidation reactions:
Nomenclature follows the leukotriene convention:
Table 1: Nomenclature and Identifiers of 20-Carboxy-LTB4
Classification | Designation | Source |
---|---|---|
IUPAC Name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid | HMDB [1] |
Common Synonyms | 20-COOH-LTB4; 20-Carboxyleukotriene B4 | MedChemExpress [2] |
CAS Registry | 80434-82-8 | PubChem [4] |
Molecular Formula | C20H30O6 | Cayman Chemical [6] |
HMDB ID | HMDB0006059 | HMDB [1] |
The structure of 20-carboxy-LTB4 features several critical chemical attributes essential for its biological activity and metabolic relationships:
Core Architecture:
Stereochemical Features:
Table 2: Structural Attributes of 20-Carboxy-LTB4
Structural Element | Chemical Feature | Biological Implication |
---|---|---|
C-1 Carboxyl | α-terminal COOH | Membrane transporter recognition |
C-20 Carboxyl | ω-terminal COOH | Solubility enhancement |
5(S)-OH | Hydroxyl stereochemistry | BLT1 receptor affinity |
12(R)-OH | Hydroxyl stereochemistry | Enzyme binding specificity |
Δ6Z,8E,10E,14Z | Conjugated tetraene | UV detection signature |
Molecular Weight | 366.45 g/mol | Calculated from C20H30O6 [6] |
This dipolar structure (hydrophilic termini with hydrophobic core) facilitates specific interactions with transporters and receptors while enabling aqueous solubility for excretion. Unlike its precursor 20-hydroxy-LTB4, the terminal carboxyl group prevents membrane penetration, contributing to its biological inactivation [1] [6].
Metabolic Pathway Integration:
20-Carboxy-LTB4 occupies the terminal position in the LTB4 inactivation cascade:
graph LRA[LTB<sub>4</sub>] -->|CYP4F3/CYP4F2 ω-hydroxylase| B[20-Hydroxy-LTB<sub>4</sub>]B -->|Alcohol dehydrogenase| C[20-Oxo-LTB<sub>4</sub>]C -->|Aldehyde dehydrogenase| D[20-Carboxy-LTB<sub>4</sub>]D -->|β-oxidation| E[Short-chain dicarboxylic acids]
This three-step enzymatic conversion occurs primarily in neutrophils and hepatocytes, with CYP4F isoforms initiating the pathway [1] [7]. Human hepatocytes further process 20-carboxy-LTB4 via β-oxidation from the ω-end, yielding chain-shortened dicarboxylic acids (e.g., 16-carbon and 14-carbon derivatives) that undergo renal excretion [7].
Receptor Interactions and Signaling Modulation:
Despite being an inactivation product, 20-carboxy-LTB4 exhibits high-affinity binding (Kd ≈ 45 nM) to the BLT1 receptor on neutrophils. However, it functions as a functional antagonist with only 2.6% of LTB4's potency in inducing degranulation. This unique binding profile enables it to:
Clinical and Pathophysiological Correlations:
Table 3: Enzymes Governing 20-Carboxy-LTB4 Metabolism
Enzyme | Reaction Catalyzed | Tissue Localization | Gene |
---|---|---|---|
CYP4F3 | LTB4 ω-hydroxylation | Neutrophil microsomes | CYP4F3 |
CYP4F2 | 20-Hydroxy-LTB4 oxidation | Hepatocyte microsomes | CYP4F2 |
ALDH3A2 | 20-Oxo to 20-COOH conversion | Liver cytosol | ALDH3A2 |
ACSM2A | CoA activation for β-oxidation | Mitochondria | ACSM2A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7